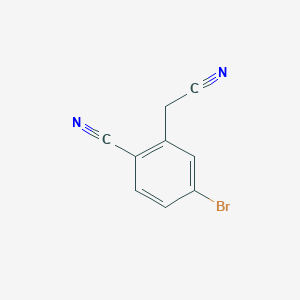

5-Bromo-2-cyanobenzeneacetonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEYEDQUDZWJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581544 | |

| Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925672-88-4 | |

| Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Cyanobenzeneacetonitrile

Established Synthetic Routes to 5-Bromo-2-cyanobenzeneacetonitrile

The traditional synthesis of this compound often involves a multi-step process that prioritizes the selective introduction of substituents. The order of these steps is critical to ensure the desired isomeric product.

Regioselective Bromination Strategies for Benzeneacetonitrile Derivatives

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a crucial step in the synthesis of this compound. Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The directing effects of the substituents already present on the benzene ring guide the position of the incoming bromine atom.

In the case of synthesizing this compound, starting with 2-cyanobenzeneacetonitrile presents a challenge. Both the cyano and the cyanomethyl groups are deactivating and meta-directing. Therefore, direct bromination of 2-cyanobenzeneacetonitrile would likely lead to a mixture of products, with the major isomer not being the desired 5-bromo derivative.

A more effective strategy involves introducing the bromine atom at an earlier stage, utilizing a starting material with directing groups that favor the desired regiochemistry. For instance, starting with a precursor that has an activating group ortho and para to the desired position for bromination can be effective. A common approach is the bromination of 2-chlorobenzonitrile, followed by subsequent reactions to introduce the cyanomethyl group. google.com

The choice of brominating agent and reaction conditions is also critical for achieving high regioselectivity. Reagents like N-bromosuccinimide (NBS) are often employed for their mild and selective bromination capabilities. nih.gov The reaction solvent can also influence the outcome of the bromination.

Cyanation Reactions for the Introduction of the Acetonitrile (B52724) Moiety

The introduction of the cyanomethyl group (-CH₂CN) is another key transformation. One common method involves the cyanation of a suitable precursor, such as a benzylic halide. For example, if a synthetic route proceeds through 5-bromo-2-(bromomethyl)benzonitrile, a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, can be used to introduce the acetonitrile moiety.

Alternatively, the synthesis can start from a molecule that already contains a group that can be converted to the acetonitrile functionality. For instance, a carboxylic acid or an aldehyde can be transformed into the desired cyanomethyl group through a series of well-established organic reactions.

A notable method for the synthesis of related compounds, such as 5-Bromo-2-pyridinecarbonitrile, involves the reaction of 2,5-dibromopyridine (B19318) with cuprous cyanide. guidechem.com This suggests that a similar Rosenmund-von Braun type reaction could potentially be applied to a suitably substituted dibromobenzene derivative to introduce the cyano group, which could then be followed by the introduction of the acetonitrile side chain.

Multistep Convergent and Divergent Synthesis of this compound

The synthesis of this compound can be approached through both convergent and divergent synthetic strategies.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. In this context, a key intermediate like 5-bromo-2-chlorobenzonitrile (B107219) could be used to synthesize not only this compound but also other related compounds by varying the subsequent reaction steps. google.com

A typical multistep synthesis might begin with the bromination of 2-fluorobenzonitrile (B118710) to yield 5-bromo-2-fluorobenzonitrile. google.com This intermediate can then undergo further transformations to introduce the cyanomethyl group. The planning of such a synthesis requires careful consideration of the directing effects of the substituents at each step to ensure the correct final product. libretexts.org

| Synthetic Strategy | Starting Material Example | Key Transformations | Advantages |

| Linear Synthesis | 2-Chlorobenzonitrile | 1. Bromination 2. Introduction of cyanomethyl group | Straightforward planning |

| Convergent Synthesis | Brominated benzene derivative and a cyanomethyl-containing fragment | Coupling of fragments | Potentially higher overall yield |

| Divergent Synthesis | 5-Bromo-2-chlorobenzonitrile | Functional group interconversion to introduce the cyanomethyl group | Access to multiple related compounds from a common intermediate |

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors can benefit significantly from these approaches.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama) for Precursors and Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While not always directly used for the final step in synthesizing this compound itself, these reactions are invaluable for preparing the necessary precursors and derivatives.

For example, a Suzuki coupling could be used to introduce the cyanomethyl group by reacting a bromo-substituted aryl boronic acid derivative with a suitable coupling partner containing the cyanomethyl moiety. Similarly, Stille, Kumada, and Hiyama couplings offer alternative methods for constructing the carbon framework of the precursors. These reactions are known for their functional group tolerance and can be performed under relatively mild conditions. The development of new catalysts, particularly those based on nickel, is expanding the scope of these transformations. chemrxiv.org

Ligand Design and Optimization in Catalytic Transformations

The success of transition-metal-catalyzed reactions is heavily dependent on the nature of the ligands coordinated to the metal center. Ligand design is a critical area of research aimed at controlling the reactivity and selectivity of the catalyst. chemrxiv.orgtdx.cat

For the synthesis of precursors to this compound, the choice of ligand can influence:

Reaction Rate: Well-designed ligands can accelerate the catalytic cycle, leading to faster reactions.

Selectivity: Ligands can control the regioselectivity and stereoselectivity of a reaction.

Catalyst Stability: Robust ligands can prevent catalyst decomposition, allowing for lower catalyst loadings and higher turnover numbers.

Photocatalytic and Electrocatalytic Methodologies in Acetonitrile Synthesis

The introduction of a nitrile group onto an aromatic ring, and specifically the synthesis of aryl acetonitriles, has been a subject of significant research. Modern techniques such as photocatalysis and electrocatalysis offer milder and often more efficient alternatives to traditional methods.

Photocatalytic Approaches:

Visible-light-promoted photocatalysis has emerged as a powerful tool for the cyanation of aryl halides. These methods often utilize a photocatalyst that, upon light absorption, can facilitate the transfer of electrons to initiate the desired chemical transformation. For the synthesis of a molecule like this compound, a plausible photocatalytic approach would involve the cyanation of a di-halogenated precursor or the cyanomethylation of a bromo-benzonitrile derivative.

Recent studies have demonstrated the nickel-catalyzed cyanation of aryl bromides and chlorides using 1,4-dicyanobenzene as a cyanating agent under visible light irradiation. organic-chemistry.orgacs.org This reaction proceeds under mild conditions and shows a broad substrate scope, suggesting its potential applicability to a suitably substituted bromo- precursor. organic-chemistry.org Another innovative approach involves an organophotoredox-assisted cyanation of bromoarenes using an organic photoredox catalyst and tosyl cyanide as the nitrile source. rsc.org This method is notable for its use of a silyl (B83357) radical to abstract the bromine atom, leading to the formation of an aryl radical that is subsequently trapped by the cyanide source. rsc.org

A dual photoredox-nickel catalysis strategy has also been developed for the cyanation of aryl halides. chinesechemsoc.org This method is particularly attractive as it operates at room temperature and avoids the use of highly toxic cyanide reagents. chinesechemsoc.org The mechanism is believed to involve the transient oxidation of a Ni(II) species to a Ni(III) species, which facilitates the cyanide transfer. chinesechemsoc.org

The following table summarizes representative photocatalytic cyanation reactions of aryl halides, which could be adapted for the synthesis of precursors to this compound.

| Catalyst System | Cyanide Source | Light Source | Substrate Scope | Ref |

| NiI₂ / dtbbpy | 1,4-dicyanobenzene | 9W purple LEDs (390-395 nm) | Aryl bromides and chlorides | organic-chemistry.org |

| 4CzIPN (organic photocatalyst) | Tosyl cyanide (TsCN) | Not specified | Aryl bromides | rsc.org |

| [Ir(ppy)₂(dtbbpy)]PF₆ / NiBr₂·diglyme | Zinc cyanide (Zn(CN)₂) | Blue LEDs | Aryl and alkenyl halides | chinesechemsoc.org |

Electrocatalytic Approaches:

Electrocatalysis provides another avenue for the synthesis of nitriles, often with the advantage of avoiding stoichiometric chemical oxidants or reductants. The electrochemical synthesis of aryl nitriles can be achieved through the cyanation of aryl halides. While specific electrocatalytic methods for this compound are not reported, general methods for the electrochemical cyanation of aryl bromides are known and could be applicable. These reactions often involve a palladium catalyst and a non-toxic cyanide source like potassium hexacyanoferrate(II). google.comrsc.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free and Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions , often conducted by grinding solid reactants together or by heating a mixture of reactants in the absence of a solvent, can significantly reduce the environmental impact of a chemical process. google.com While specific solvent-free methods for the synthesis of this compound are not documented, the synthesis of other heterocyclic compounds under solvent-free conditions has been successfully demonstrated. semanticscholar.org

Aqueous reaction conditions offer another green alternative to organic solvents. Water is non-toxic, non-flammable, and inexpensive. The synthesis of various organic molecules, including nitrogen-containing heterocycles, has been achieved in aqueous media. researchgate.net For a molecule with polar functional groups like nitriles, synthesis in water could be a viable and environmentally friendly option.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. masterorganicchemistry.com Reactions with high atom economy, such as addition reactions, are preferred in green chemistry as they generate minimal waste. masterorganicchemistry.com

The E-factor (Environmental Factor) provides a more comprehensive measure of the waste generated in a chemical process, defined as the total mass of waste produced per unit mass of product. nih.govbyjus.com Different sectors of the chemical industry have characteristic E-factors, as shown in the table below. nih.govwikipedia.org For a fine chemical like this compound, aiming for a lower E-factor through optimized synthetic routes is a key green chemistry goal. nih.gov

| Industry Sector | Annual Production (tonnes) | Typical E-Factor |

| Oil Refining | 1,000,000 - 100,000,000 | < 0.1 |

| Bulk Chemicals | 10,000 - 1,000,000 | < 1 - 5 |

| Fine Chemicals | 100 - 10,000 | 5 - 50 |

| Pharmaceuticals | 10 - 1,000 | 25 - >100 |

Traditional multi-step syntheses often have poor atom economy and high E-factors due to the use of stoichiometric reagents and the generation of by-products. The development of catalytic and more direct synthetic methods is crucial for improving these metrics.

Biocatalysis in the Synthesis of Related Structures

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (room temperature and neutral pH), are highly selective, and can often eliminate the need for protecting groups and reduce the formation of by-products.

For the synthesis of nitrile-containing compounds, nitrilase enzymes are of particular interest. Nitrilases can catalyze the hydrolysis of nitriles to carboxylic acids or amides. organic-chemistry.org Conversely, enzymatic processes are being developed for the cyanide-free synthesis of nitriles. rsc.orgchinesechemsoc.org A recently developed biocatalytic process uses a cascade of two enzymes to produce nitriles from carboxylic acids without the need for toxic cyanide, working at room temperature and producing less harmful waste. rsc.org This process involves the conversion of a carboxylic acid to an aldehyde, which is then transformed into a stable oxime intermediate. rsc.org Finally, an aldoxime dehydratase enzyme removes water from the oxime to yield the desired nitrile. rsc.org

While the direct biocatalytic synthesis of this compound has not been reported, the existing research on nitrilases and other enzymes for nitrile transformations suggests that biocatalytic routes could be a promising future direction for the synthesis of this and related compounds, offering a significantly greener alternative to traditional chemical methods. acs.org

Reactivity and Mechanistic Investigations of 5 Bromo 2 Cyanobenzeneacetonitrile

Reactivity of the Bromine Substituent on the Benzene (B151609) Ring

The bromine atom attached to the benzene ring is a key site for various chemical transformations, enabling the introduction of a wide range of functional groups. Its reactivity is influenced by the presence of the two electron-withdrawing nitrile groups on the aromatic ring.

Nucleophilic Aromatic Substitution Mechanisms

The aryl bromide in 5-Bromo-2-cyanobenzeneacetonitrile is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing cyano group at the ortho position significantly activates the C-Br bond towards attack by nucleophiles. This activation occurs because the cyano group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. The leaving group, bromide, is then expelled to restore the aromaticity of the ring. Common nucleophiles for this type of reaction include alkoxides, amines, and thiolates. For instance, the reaction of similar activated aryl halides with sodium methoxide (B1231860) would yield a methoxy-substituted product. chemicalbook.com

Radical Functionalization of the Aryl Halide

Organometallic Transformations (e.g., Grignard Reagents, Lithium-Halogen Exchange)

The bromine substituent allows for the formation of valuable organometallic intermediates.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent. adichemistry.comlibretexts.org However, the presence of the two nitrile functional groups within the same molecule presents a significant challenge. Grignard reagents are highly reactive towards nitriles, which would lead to self-reaction or polymerization instead of the formation of a stable Grignard reagent. libretexts.org Therefore, the direct preparation of a Grignard reagent from this compound is generally not feasible without protecting the nitrile groups.

Lithium-Halogen Exchange: A more viable approach for creating an organometallic intermediate is through lithium-halogen exchange. This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures. masterorganicchemistry.com This exchange is often faster than the competing nucleophilic attack on the nitrile groups, especially at low temperatures. The resulting aryllithium species is a potent nucleophile and can be used in subsequent reactions with various electrophiles.

A common application for such organometallic intermediates is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org In a typical Suzuki reaction, the aryl bromide (or its organoboron derivative) is reacted with an organoboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov This method is a powerful tool for constructing biaryl compounds. libretexts.orgyoutube.com

Transformations Involving the Cyanide (Nitrile) Functional Group

The compound possesses two distinct nitrile groups: an aromatic nitrile directly attached to the benzene ring and an aliphatic nitrile on the acetonitrile (B52724) moiety. Both are susceptible to similar transformations, although their relative reactivities may differ.

Hydrolysis, Alcoholysis, and Aminolysis of the Nitrile

Nitrile groups can be converted to other functional groups through nucleophilic addition reactions at the carbon-nitrogen triple bond. lookchem.com

Hydrolysis: Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. ambeed.comchemistrysteps.com Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) is typically required. libretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.org Careful control of reaction conditions, such as using milder conditions, can sometimes allow for the isolation of the amide as the final product. chemistrysteps.comcommonorganicchemistry.com Complete hydrolysis under harsher conditions will yield the corresponding carboxylic acid. libretexts.orggoogle.com

Alcoholysis and Aminolysis: In the presence of alcohols or amines, especially under catalytic conditions, nitriles can be converted to iminoethers or amidines, respectively. These reactions are fundamental in the synthesis of various heterocyclic compounds.

Reduction Reactions to Amines and Aldehydes

The nitrile groups can be reduced to form primary amines or aldehydes, depending on the reducing agent and reaction conditions. chemistrysteps.com

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce nitriles to primary amines. youtube.com This reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond.

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a milder, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commnstate.edumasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. chemistrysteps.com The initial product is an imine, which is then hydrolyzed upon workup to yield the aldehyde. chemistrysteps.comyoutube.comyoutube.com

Below is a table summarizing the expected outcomes for the reduction of the nitrile groups in this compound.

| Reagent | Product from Nitrile Group |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

While specific examples of [2+3] cycloaddition reactions involving this compound are not extensively documented in readily available literature, the nitrile functionality, in principle, can participate in such transformations. In these reactions, the nitrile group can act as a dipolarophile, reacting with 1,3-dipoles to form five-membered heterocyclic rings.

The reactivity of the nitrile group in this compound towards cycloaddition would be influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of both the bromo and cyano groups would decrease the electron density of the nitrile's pi system, potentially making it a more reactive dipolarophile towards electron-rich 1,3-dipoles.

Future research in this area could explore the reaction of this compound with various 1,3-dipoles, such as azides, nitrile oxides, and diazocompounds, to synthesize novel heterocyclic structures. The conditions for these reactions, including catalysts and solvents, would need to be optimized to achieve good yields and regioselectivity.

Reactions at the Acetonitrile Methylene (B1212753) Carbon (α-position)

Deprotonation and Carbanion Chemistry

The methylene protons (α-protons) of this compound are acidic due to the electron-withdrawing effects of the adjacent cyano group and the 5-bromo-2-cyanophenyl ring. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.

The stability of this carbanion is enhanced by the delocalization of the negative charge onto the cyano group. The presence of the electron-withdrawing bromo and cyano groups on the benzene ring further contributes to the acidity of the methylene protons.

This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The choice of base and reaction conditions is crucial to control the extent of deprotonation and minimize potential side reactions.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The methylene group of this compound is sufficiently activated by the adjacent cyano group to participate in Knoevenagel-type reactions.

In a typical reaction, this compound would be treated with an aldehyde or a ketone in the presence of a weak base, such as an amine or pyridine (B92270). wikipedia.org The initially formed adduct would then undergo elimination of water to afford the corresponding α,β-unsaturated nitrile.

The Doebner modification of the Knoevenagel condensation involves the use of pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org While not directly applicable to this compound itself, this highlights the versatility of the reaction conditions that can be employed.

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| This compound | Aldehyde/Ketone | α,β-unsaturated nitrile | Weak base (e.g., piperidine, pyridine) |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Conjugated enone | Piperidine in ethanol |

Table 1: Examples of Knoevenagel Condensation Reactions wikipedia.org

Blaise Reaction and Its Analogues

The Blaise reaction involves the reaction of a nitrile with an α-haloester in the presence of zinc metal to form a β-ketoester upon hydrolysis. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of an organozinc intermediate from the α-haloester, which then adds to the nitrile. wikipedia.org

This compound can serve as the nitrile component in the Blaise reaction. The reaction would involve treating it with an α-bromoester and activated zinc. The resulting intermediate, a metalloimine, can be hydrolyzed under acidic conditions to yield a β-ketoester or under basic conditions to yield a β-enamino ester. wikipedia.orgpondiuni.edu.in

Modifications to the classical Blaise reaction, such as using activated zinc and specific work-up procedures, have been developed to improve yields and overcome side reactions. organic-chemistry.org These improved procedures could be applied to reactions involving this compound to enhance the synthesis of valuable β-ketoester or β-enamino ester products.

| Reactant 1 | Reactant 2 | Reagent | Product Type (after hydrolysis) |

| This compound | α-Bromoester | Zinc metal | β-Ketoester (acidic work-up) or β-Enamino ester (basic work-up) |

Table 2: General Scheme of the Blaise Reaction with this compound wikipedia.orgorganic-chemistry.org

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

The benzene ring of this compound possesses two deactivating groups: a bromo substituent and a cyano group. Both of these groups are electron-withdrawing and direct incoming electrophiles to the meta position. However, their directing effects are considered relative to their own positions on the ring.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of this carbocation. mnstate.edu

Given the substitution pattern of this compound, electrophilic substitution is expected to be significantly slower than on an unsubstituted benzene ring. The potential sites for electrophilic attack are C-3, C-4, and C-6. The directing effects of the existing substituents will determine the regioselectivity of the reaction.

The cyano group at C-2 is a strong deactivator and a meta-director. It will direct incoming electrophiles to the C-4 and C-6 positions.

The bromo group at C-5 is a deactivator but an ortho, para-director due to the presence of lone pairs that can stabilize the arenium ion through resonance. It will direct incoming electrophiles to the C-4 and C-6 positions.

Since both groups direct to the same positions (C-4 and C-6), the substitution pattern will be a result of the combined influence of both substituents. Steric hindrance might play a role in favoring substitution at the less hindered position.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-cyano-4-nitrobenzeneacetonitrile and/or 5-Bromo-2-cyano-6-nitrobenzeneacetonitrile |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 4,5-Dibromo-2-cyanobenzeneacetonitrile and/or 5,6-Dibromo-2-cyanobenzeneacetonitrile |

| Sulfonation | SO₃, H₂SO₄ | 4-Bromo-5-cyano-2-(cyanomethyl)benzenesulfonic acid and/or 2-Bromo-3-cyano-6-(cyanomethyl)benzenesulfonic acid |

Table 3: Potential Electrophilic Aromatic Substitution Reactions on this compound

It is important to note that the strongly deactivating nature of the ring may require harsh reaction conditions, which could lead to side reactions or decomposition.

Rearrangement Reactions Involving this compound Scaffolds

The molecular architecture of this compound, particularly the presence of two nitrile groups in a 1,2-dinitrile-like arrangement on a benzene framework, makes it a candidate for intramolecular rearrangement reactions. Two notable classes of rearrangements for which this scaffold could be a substrate are the Thorpe-Ziegler reaction and the Truce-Smiles rearrangement.

Thorpe-Ziegler Reaction:

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgwikipedia.orgchem-station.com The reaction proceeds via the deprotonation of the α-carbon to one of the nitrile groups, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon of the other nitrile group in an intramolecular fashion. wikipedia.org For this compound, the acidic methylene protons of the cyanomethyl group are susceptible to deprotonation.

The general mechanism involves:

Base-catalyzed formation of a carbanion at the cyanomethyl group.

Intramolecular nucleophilic attack of the carbanion on the aromatic nitrile carbon.

Cyclization to form a five-membered ring intermediate.

Tautomerization to the more stable enamine.

This reaction, if successful with this compound, would lead to the formation of a substituted 3-amino-1-indanone (B39768) derivative after hydrolysis of the resulting cyclic enaminonitrile. The reaction is conceptually related to the Dieckmann condensation. wikipedia.orglscollege.ac.in The efficiency of the Thorpe-Ziegler reaction is notably high for the formation of 5- to 8-membered rings. chem-station.com

Truce-Smiles Rearrangement:

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution in which a carbanion displaces an aryl ether or similar group. rsc.org A variant of the Smiles rearrangement, the Truce-Smiles reaction is distinguished by the carbanion nucleophile. rsc.org The presence of electron-withdrawing groups, such as nitrile and bromo substituents on the aromatic ring, can facilitate this type of reaction by activating the ring towards nucleophilic attack. rsc.orgrsc.org

In a hypothetical Truce-Smiles rearrangement involving a derivative of this compound (for instance, where the cyanomethyl group is part of a larger tether that can act as a nucleophile), the reaction would proceed through a spirocyclic intermediate. numberanalytics.com The electron-withdrawing nature of both the bromo and cyano substituents would stabilize the negative charge on the aromatic ring during the formation of the Meisenheimer-like intermediate, a key step in the SNAr mechanism of the rearrangement. rsc.org

The following table illustrates the general schemes of these analogous rearrangement reactions.

| Rearrangement Type | General Substrate | General Product | Relevant Features for this compound |

| Thorpe-Ziegler Reaction | α,ω-Dinitrile | Cyclic β-Enaminonitrile | Presence of a cyanomethyl group and a cyano group on the benzene ring allows for potential intramolecular cyclization. |

| Truce-Smiles Rearrangement | Aryl sulfone or ether with a nucleophilic side chain | Rearranged biaryl or related structure | The bromo and cyano groups act as electron-withdrawing substituents, activating the aromatic ring for intramolecular nucleophilic attack. |

Kinetics and Thermodynamics of Reactions Involving this compound

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of chemical transformations. While specific experimental kinetic and thermodynamic data for rearrangement reactions of this compound are not documented in the reviewed literature, the principles governing such analyses can be discussed in the context of the aforementioned rearrangement reactions.

Kinetic Considerations:

The rate of a potential Thorpe-Ziegler or Truce-Smiles rearrangement of a this compound-based scaffold would be influenced by several factors:

Base Strength and Concentration: In the Thorpe-Ziegler reaction, the choice of base is critical. A sufficiently strong, sterically hindered base is required to deprotonate the cyanomethyl group without significant competing side reactions. wikipedia.org The reaction rate would be dependent on the concentration of both the substrate and the base.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

Temperature: As with most chemical reactions, the rate of rearrangement would be expected to increase with temperature, following the Arrhenius equation.

Electronic Effects of Substituents: The electron-withdrawing nature of the bromo and cyano groups on the benzene ring would influence the acidity of the cyanomethyl protons and the electrophilicity of the aromatic nitrile carbon, both of which are key factors in the reaction kinetics.

Thermodynamic Considerations:

The thermodynamic feasibility of a rearrangement is determined by the change in Gibbs free energy (ΔG) between the reactants and products.

Enthalpy (ΔH): This is related to the difference in bond energies between the starting material and the product. The formation of a stable, conjugated cyclic system in the Thorpe-Ziegler product would likely contribute to a favorable (exothermic) enthalpy change.

Entropy (ΔS): Intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, generally have a negative entropy change as two parts of a single molecule become constrained in a ring. However, this is often overcome by a sufficiently negative enthalpy change.

Ring Strain: In the context of the Thorpe-Ziegler cyclization, the stability of the resulting five-membered ring is a critical thermodynamic factor. Five-membered rings generally have low ring strain, which would favor the cyclized product. libretexts.org

A comprehensive study of the kinetics and thermodynamics of these potential rearrangements would involve systematic variation of reaction conditions and the application of techniques such as UV-Vis or NMR spectroscopy to monitor reaction progress and determine rate constants.

The table below outlines the key parameters that would be investigated in a kinetic and thermodynamic study of a rearrangement reaction involving this compound.

| Parameter Type | Key Parameters to Determine | Experimental Approach |

| Kinetics | Rate constant (k), Reaction order, Activation energy (Ea) | Monitoring reactant/product concentration over time (e.g., via HPLC, GC, or NMR spectroscopy) at various temperatures and concentrations. |

| Thermodynamics | Enthalpy change (ΔH), Entropy change (ΔS), Gibbs free energy change (ΔG) | Calorimetry, or determining the equilibrium constant at different temperatures and applying the van't Hoff equation. |

Applications of 5 Bromo 2 Cyanobenzeneacetonitrile in Advanced Materials and Specialized Synthesis

5-Bromo-2-cyanobenzeneacetonitrile as a Strategic Building Block in Pharmaceutical Chemistry

The presence of multiple reactive sites within this compound makes it a highly valuable precursor in medicinal chemistry. The bromine atom allows for various cross-coupling reactions, while the nitrile and cyanomethyl groups can participate in cyclization and other functional group transformations.

Precursor to Biologically Active Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern pharmaceuticals, with a vast number of approved drugs containing at least one heterocyclic ring. The structural features of this compound make it an ideal starting material for the synthesis of various heterocyclic systems. For instance, the condensation of 2-acetyl-5-bromobenzofuran, a compound with a similar brominated aromatic core, with various reagents has been shown to produce a range of heterocyclic derivatives, including 1,3,4-thiadiazoles and thiazolidinones. sciepub.com These classes of compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and antitumor effects. sciepub.com The reactivity of the cyano and cyanomethyl groups in this compound suggests its potential to undergo analogous cyclization reactions to yield novel heterocyclic scaffolds. The synthesis of various heterocycles often relies on the use of versatile building blocks that can undergo a series of transformations to construct the desired ring systems. frontiersin.org

The following table provides examples of biologically active heterocyclic compounds that could potentially be synthesized from precursors like this compound.

| Heterocyclic Class | Potential Biological Activity | Reference |

| 1,3,4-Thiadiazole | Antimicrobial, Antitumor | sciepub.com |

| Thiazolidinone | Antimicrobial, Antitumor | sciepub.com |

| Benzofuran Derivatives | Antitumor, Anti-inflammatory, Antifungal | sciepub.com |

| Pyridine (B92270) Derivatives | Anticancer | researchgate.net |

| Quinazoline Derivatives | Anticancer, Antiviral |

Role in the Synthesis of Targeted Therapeutic Agents

The development of targeted therapies, which act on specific molecular targets associated with a particular disease, is a major focus of modern drug discovery. The structural motifs that can be generated from this compound are relevant to the design of such agents, particularly kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase enzyme. The ability to synthesize a variety of heterocyclic scaffolds from this starting material makes it a valuable tool in the development of new kinase inhibitors. For example, novel 5-bromo-7-azaindolin-2-one derivatives have been synthesized and shown to possess antitumor activity. nih.gov While this study does not directly use this compound, the bromo-substituted heterocyclic core is a key feature, highlighting the importance of such building blocks.

Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. frontiersin.orgnih.govfrontiersin.orgnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org

This compound, with its relatively simple structure and multiple points for chemical modification, is an excellent candidate for inclusion in fragment libraries. cymitquimica.com The bromine atom is particularly useful in FBDD as it can form halogen bonds with the target protein, providing a specific interaction that can be detected and optimized. nih.govnih.govdtu.dk The cyano groups can also participate in hydrogen bonding and other interactions. Once a fragment containing the this compound core is identified as a hit, its affinity and selectivity can be improved through systematic chemical modifications at the bromine, cyano, or cyanomethyl positions. This process of lead optimization can ultimately lead to the development of potent and selective drug candidates. frontiersin.org

Integration of this compound into Advanced Materials

The unique electronic and structural properties of this compound also make it an attractive component for the creation of advanced materials with novel functionalities.

Polymer Chemistry and Monomer Synthesis

The development of new polymers with tailored properties is a continuous pursuit in materials science. The reactivity of the bromine and cyano groups in this compound allows for its incorporation into polymer chains as a monomer. For example, the bromine atom can participate in cross-coupling reactions, a common method for polymer synthesis. The resulting polymers could possess interesting properties due to the presence of the polar cyano groups, which can influence factors like solubility, thermal stability, and dielectric properties.

Development of Optoelectronic and Photonic Materials

Materials with specific optical and electronic properties are in high demand for applications in areas such as light-emitting diodes (LEDs), solar cells, and sensors. The combination of an aromatic ring with electron-withdrawing cyano groups in this compound suggests its potential for use in the synthesis of optoelectronic and photonic materials. The electronic properties of the benzene (B151609) ring can be tuned by the substituents, and the molecule can be incorporated into larger conjugated systems. While direct applications of this compound in this area are not yet widely reported, the photophysical properties of related brominated uracil (B121893) derivatives have been studied, indicating the potential for bromo-substituted aromatic compounds in photochemistry. rsc.org

The following table outlines the key properties of this compound and their relevance to its applications.

| Property | Relevance to Applications |

| Molecular Weight: 221.05 g/mol cymitquimica.com | Suitable for fragment-based drug discovery (within the "Rule of Three"). nih.gov |

| Formula: C₉H₅BrN₂ cymitquimica.com | Provides a scaffold for diverse chemical modifications. |

| Presence of Bromine Atom | Enables cross-coupling reactions for synthesis and halogen bonding in drug design. nih.gov |

| Presence of Cyano Groups | Participate in cyclization reactions and influence electronic properties. |

| Aromatic Ring | Core structure for building complex molecules and conjugated systems. |

Applications in Functional Coatings and Composites

The incorporation of specific functionalities into coatings and composites is critical for enhancing their performance, durability, and range of applications. While direct studies detailing the use of this compound in this area are limited, its chemical structure suggests potential roles in creating materials with tailored properties.

The presence of the bromine atom on the benzene ring offers a handle for further chemical modification. For instance, it can be a site for cross-linking reactions, potentially improving the thermal and mechanical stability of polymer-based coatings. The cyano groups can enhance adhesion to various substrates through dipolar interactions and can also serve as precursors for other functional groups.

In the realm of composites, this compound could theoretically be used as a monomer or a precursor to a monomer for the synthesis of high-performance polymers. The nitrile and bromo functionalities could be leveraged to create polymers with high refractive indices or specific flame-retardant properties, as organobromine compounds are known for their flame-retardant capabilities.

| Potential Role | Relevant Functional Group(s) | Anticipated Improvement in Coatings/Composites |

| Cross-linking Agent | Bromo | Enhanced thermal and mechanical stability |

| Adhesion Promoter | Cyano | Improved bonding to metal and polar substrates |

| Monomer Precursor | Bromo, Cyano, Phenylacetonitrile (B145931) | Synthesis of high-performance polymers (e.g., with high refractive index or flame retardancy) |

This table is based on the inferred potential of this compound based on the known reactivity of its functional groups.

Contributions of this compound to Dye and Pigment Technology

The field of dye and pigment technology constantly seeks novel chromophores with enhanced properties. The structure of this compound suggests its utility as a precursor in the synthesis of new colorants.

The phenylacetonitrile moiety is a known building block for various heterocyclic and azo dyes. The cyano groups are strong electron-withdrawing groups, which can significantly influence the electronic properties and, consequently, the color of a dye molecule. By participating in cyclization reactions, the dinitrile functionality can lead to the formation of complex heterocyclic systems that often exhibit intense and stable colors.

For example, phthalonitriles, which are 1,2-dicyanobenzene derivatives, are key precursors to phthalocyanine (B1677752) and naphthalocyanine pigments. umich.edunih.gov These macrocyclic compounds are known for their brilliant colors, exceptional stability, and diverse applications, including in inks, coatings, and organic electronics. While this compound is not a direct phthalonitrile, its dinitrile character suggests its potential to be used in the synthesis of analogous, larger conjugated systems. The bromo substituent could further be used to tune the electronic properties of the resulting chromophore or to attach it to other molecules or surfaces.

The light fastness of a dye is its ability to resist fading upon exposure to light. This is a critical property for many applications. The degradation of dyes is often initiated by UV radiation, which excites the dye molecule and can lead to its decomposition. The introduction of UV-absorbing moieties or groups that can quench excited states can improve light fastness. edi-info.irgoogle.comresearchgate.netscribd.comsci-hub.se

While there is no direct evidence of this compound itself being used for this purpose, its derivatives could be designed to enhance color stability. The aromatic nitrile structure is a feature in some UV absorbers. Furthermore, the bromo group could serve as a site to attach known photostabilizing groups, such as hindered amine light stabilizers (HALS) or benzophenones, to the dye molecule.

| Potential Application | Key Structural Feature | Mechanism of Action |

| Chromophore Synthesis | Phenylacetonitrile, Dinitrile | Precursor to azo dyes, heterocyclic dyes, and potentially macrocyclic pigments. umich.edunih.gov |

| Tuning of Optical Properties | Bromo, Cyano | Modification of electron density and absorption spectrum of the final dye. |

| Improving Light Fastness | Bromo (as an attachment point) | Covalent linking of UV absorbers or quenchers to the dye structure. edi-info.irgoogle.comresearchgate.netscribd.comsci-hub.se |

This table outlines the inferred potential contributions based on the chemistry of related compounds.

This compound as a Versatile Reagent for Complex Molecule Construction

The combination of reactive sites in this compound makes it a potentially valuable tool for synthetic organic chemists aiming to construct complex molecular architectures.

The synthesis of molecules with specific three-dimensional arrangements of atoms (stereochemistry) is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and natural products. A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.com

The methylene (B1212753) group flanked by the benzene ring and a cyano group in this compound is acidic and can be deprotonated to form a carbanion. This carbanion can then react with various electrophiles. By using chiral bases or catalysts, it is conceivable that reactions at this position could be controlled to proceed stereoselectively, leading to the formation of enantiomerically enriched products. However, there are no specific examples in the literature demonstrating this for this compound.

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. nih.govrsc.org The functional groups present in this compound allow for several possible disconnections.

The bromo substituent can be used in a variety of carbon-carbon bond-forming reactions, such as Suzuki, Heck, or Sonogashira couplings, to attach more complex fragments. The cyano groups can be hydrolyzed to carboxylic acids or reduced to amines, providing access to a wide range of other functionalities. The phenylacetonitrile unit itself is a synthon for a variety of larger structures.

Computational and Theoretical Investigations of 5 Bromo 2 Cyanobenzeneacetonitrile

Electronic Structure and Molecular Orbital Analysis of 5-Bromo-2-cyanobenzeneacetonitrile

The electronic behavior and spatial distribution of orbitals in this compound are fundamental to understanding its chemical nature. Computational chemistry offers a powerful lens to examine these features at the atomic level.

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of the electronic ground state of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p), the optimized molecular geometry can be determined. This calculation provides the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface.

Key ground state properties that can be elucidated include bond lengths, bond angles, and dihedral angles. For this compound, theoretical calculations would yield specific values for the C-Br, C-C, C-N, and C-H bond lengths, as well as the angles defining the geometry of the benzene (B151609) ring and its substituents. These calculated parameters can then be compared with experimental data, if available, to validate the computational model.

Furthermore, DFT calculations provide access to electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -2875.45 |

| HOMO Energy (eV) | -7.12 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 5.23 |

| Dipole Moment (Debye) | 3.45 |

Note: The data presented in this table is illustrative and based on typical values for similar organic molecules, as specific literature for this compound is not available.

Beyond DFT, other computational methods contribute to a comprehensive molecular characterization. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, wave-function-based approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer benchmark-quality data for certain properties.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. Methods like AM1 and PM3 can be employed for rapid screening of molecular properties or for studying larger systems where high-level ab initio or DFT calculations are computationally prohibitive. These methods can provide initial geometric parameters and electronic properties that can be refined with more accurate techniques.

The distribution of electronic charge within this compound is key to understanding its intermolecular interactions and reactive sites. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. These analyses would reveal the electron-withdrawing effects of the cyano and bromo substituents on the benzene ring.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP surface is colored to indicate regions of negative and positive electrostatic potential. For this compound, the regions around the nitrogen atoms of the cyano groups are expected to show a high negative potential (red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the benzene ring and the methylene (B1212753) group would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways and energetics of chemical reactions involving this compound.

To understand how this compound participates in a chemical reaction, it is crucial to identify the transition state (TS) structure, which represents the highest energy point along the reaction pathway. Computational methods can be used to locate this first-order saddle point on the potential energy surface. The nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation follows the reaction path downhill from the transition state towards both the reactants and the products. This analysis confirms that the identified transition state indeed connects the desired reactants and products, providing a detailed picture of the molecular rearrangements that occur during the reaction.

For a hypothetical reaction, such as a nucleophilic substitution at the carbon atom of the cyanomethyl group, computational modeling could compare different possible pathways. For instance, it could assess the feasibility of a direct substitution versus a mechanism involving an intermediate. By comparing the activation energies of competing pathways, the most likely reaction mechanism can be predicted.

Table 2: Calculated Activation and Reaction Energies for a Hypothetical Nucleophilic Substitution on this compound

| Reaction Parameter | Pathway A (Direct Substitution) | Pathway B (Intermediate Formation) |

| Activation Energy (kcal/mol) | 25.4 | 18.2 |

| Reaction Energy (kcal/mol) | -10.1 | -10.1 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of results obtained from computational reaction modeling.

Solvent Effects and Implicit/Explicit Solvation Models

The chemical behavior and properties of a molecule like this compound can be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to model these interactions through solvation models, which are broadly categorized as implicit and explicit.

Implicit Solvation Models: Also known as continuum models, these methods represent the solvent as a continuous medium with a uniform dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and is widely used to estimate the free energy of solute-solvent interactions. The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent medium. Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are particularly useful for predicting how a solvent might influence properties like reaction rates and equilibrium constants. For instance, a polar solvent would be expected to stabilize a polar solute like this compound, which possesses nitrile and bromo functional groups, potentially influencing its reactivity and spectral properties.

Explicit Solvation Models: In contrast, explicit solvation models treat both the solute and individual solvent molecules as distinct entities. This approach provides a more detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonds and other short-range forces. Typically, a number of solvent molecules are placed around the solute molecule in a simulation box, and their interactions are calculated using molecular mechanics force fields. While providing a higher level of detail, explicit solvation simulations are computationally much more demanding than implicit models.

Hybrid Models: A compromise between the two approaches is the use of hybrid or mixed explicit/implicit solvation models. In this method, the solute is surrounded by a limited number of explicit solvent molecules to account for specific short-range interactions, and this entire cluster is then embedded in a continuum solvent model to represent the bulk solvent effects. This can offer a balance between computational cost and accuracy.

A comparative theoretical study on this compound using these models in various solvents of differing polarity (e.g., water, ethanol, chloroform) would be necessary to quantify the impact of the solvent on its electronic structure and stability.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are critical to its chemical and biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior.

Conformational Analysis: This process involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and determining their relative energies. For this compound, this would involve rotating the cyanomethyl group (-CH2CN) relative to the brominated benzene ring to identify energy minima. The presence of the bromine atom and the cyano group can introduce steric and electronic effects that influence the preferred conformations. Theoretical calculations can predict the rotational barriers and the population of each conformer at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the atomic positions and velocities, revealing how the molecule flexes, vibrates, and interacts with its environment. For this compound, an MD simulation could illustrate the flexibility of the cyanomethyl side chain and how its orientation changes over time in a solution. These simulations are particularly valuable for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The efficiency of conformational sampling in MD simulations can be enhanced by using implicit solvent models, which reduce the computational overhead compared to explicit solvent simulations.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Derivatives

While this compound serves as a core structure, its properties can be systematically modified by creating derivatives with different substituents. QSAR and QSPR studies are computational methods used to correlate these structural modifications with changes in biological activity and physicochemical properties, respectively.

QSAR: The fundamental principle of QSAR is that the biological activity of a series of related compounds is a function of their molecular structure and physicochemical properties. To build a QSAR model for derivatives of this compound, one would first synthesize a series of analogues with variations at different positions on the benzene ring or the acetonitrile (B52724) side chain. The biological activity of these compounds would then be measured experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

QSPR: Similar to QSAR, QSPR aims to build predictive models, but for physicochemical properties rather than biological activity. For derivatives of this compound, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times. These models are valuable in the early stages of drug development for optimizing the pharmacokinetic profile of a lead compound.

A hypothetical QSAR/QSPR study on this compound derivatives would involve the generation of various molecular descriptors, as illustrated in the table below.

| Descriptor Category | Example Descriptors | Relevance |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to how the molecule fits into a binding site. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and solubility. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about molecular size and branching. |

By systematically analyzing these descriptors across a series of derivatives, a predictive model could be constructed to accelerate the discovery of compounds with desired properties.

Advanced Analytical Characterization Methodologies for 5 Bromo 2 Cyanobenzeneacetonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides an in-depth view of the molecular architecture of 5-Bromo-2-cyanobenzeneacetonitrile, from its atomic connectivity to the nature of its chemical bonds and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ⁷⁹/⁸¹Br)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR: The proton NMR spectrum is used to determine the number and arrangement of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The methylene (B1212753) (-CH₂CN) protons would appear as a singlet, as they lack adjacent non-equivalent protons. The three aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring would each produce a unique signal, likely appearing as doublets or a doublet of doublets due to coupling with their neighbors. The chemical shifts can be predicted based on the electronic effects of the bromo and cyano substituents. ucl.ac.uk

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. libretexts.orgudel.edu For this molecule, nine unique carbon signals are anticipated: one for the aliphatic methylene carbon (-C H₂CN), one for the aliphatic nitrile carbon (-CH₂C N), and seven for the aromatic and benzonitrile (B105546) carbons. The signals for carbons bonded to the electronegative bromine and cyano groups are expected to be shifted downfield. docbrown.info Quaternary carbons, such as those bearing the bromo and cyano substituents, typically exhibit weaker signal intensities. youtube.comlibretexts.org

| Predicted ¹H and ¹³C NMR Data for this compound | | :--- | :--- | :--- | | Atom Type | Predicted Chemical Shift (ppm) | Notes | | Aromatic CH | 7.5 - 8.0 | Three distinct signals, splitting patterns depend on coupling constants (J). | | Methylene CH ₂ | ~4.0 | Singlet. | | Aromatic C -Br | 120 - 125 | Quaternary carbon, weak signal expected. | | Aromatic C -CN | 110 - 115 | Quaternary carbon, weak signal expected. | | Aromatic C -H | 130 - 140 | Three distinct signals. | | Aromatic C -CH₂CN | 140 - 145 | Quaternary carbon, weak signal expected. | | Benzonitrile C ≡N | 115 - 120 | Quaternary carbon, weak signal expected. | | Acetonitrile (B52724) C H₂ | 25 - 30 | Aliphatic carbon. | | Acetonitrile C ≡N | 117 - 122 | Aliphatic nitrile carbon. | Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

¹⁵N and ⁷⁹/⁸¹Br NMR: While less common, NMR studies of nitrogen-15 (B135050) and bromine-79/81 could offer further structural confirmation. ¹⁵N NMR would show two distinct signals for the two non-equivalent nitrile nitrogens. The chemical shifts would be indicative of their different electronic environments (aromatic vs. aliphatic). ⁷⁹/⁸¹Br NMR would yield a signal characteristic of the C-Br bond. Due to the quadrupolar nature of these nuclei, the signals are often broad. Specific experimental data for these NMR techniques on this compound are not widely available in the literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include a sharp, intense peak for the C≡N (nitrile) stretching, typically found in the 2220-2260 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be just below 3000 cm⁻¹. The aromatic ring itself will produce characteristic C=C stretching peaks in the 1450-1600 cm⁻¹ range. The C-Br bond stretch is expected at lower frequencies, typically between 500 and 750 cm⁻¹. nist.govdocbrown.infonist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile stretch is also Raman active. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, which can be useful for confirming the substitution pattern.

| Expected Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Nitrile (-C≡N) | Stretch | 2220 - 2260 | | Aromatic C-H | Stretch | 3000 - 3100 | | Aliphatic C-H (-CH₂) | Stretch | 2850 - 2960 | | Aromatic C=C | Stretch | 1450 - 1600 | | Carbon-Bromine (C-Br) | Stretch | 500 - 750 | Note: These are typical ranges for the specified functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elemental composition.

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, this compound (MW ≈ 221.05 g/mol ) would show a prominent molecular ion peak (M⁺). A key diagnostic feature would be the isotopic pattern of bromine. libretexts.org The presence of the nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes results in two peaks of almost identical intensity, [M]⁺ and [M+2]⁺, at m/z 220 and 222 (for the most abundant carbon and nitrogen isotopes). Common fragmentation patterns could include the loss of the bromine atom ([M-Br]⁺), the cyano group ([M-CN]⁺), or the cyanomethyl radical (•CH₂CN), leading to other significant peaks in the spectrum. libretexts.orgchemguide.co.ukyoutube.comyoutube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. nih.gov By measuring the exact mass of the molecular ion to several decimal places, it is possible to distinguish this compound (C₉H₅⁷⁹BrN₂) from other potential compounds with the same nominal mass.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | :--- | | Ion | Predicted m/z | Notes | | [M]⁺ (with ⁷⁹Br) | 220 | Molecular ion peak. | | [M+2]⁺ (with ⁸¹Br) | 222 | Isotopic peak, approximately equal in intensity to the M⁺ peak. | | [M-Br]⁺ | 141 | Loss of a bromine radical. | | [M-CH₂CN]⁺ | 180/182 | Loss of the cyanomethyl radical, will also show Br isotope pattern. | Note: m/z values are based on the most common isotopes and rounded to the nearest integer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is essential for separating the target compound from impurities and for performing quantitative measurements.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and quantifying its concentration in a mixture. A typical method for an analyte like this compound would involve reverse-phase chromatography. sielc.com

A standard HPLC method would utilize a C18 stationary phase column. The mobile phase would likely be a gradient or isocratic mixture of acetonitrile and water. sielc.comnih.gov Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. By comparing the peak area of the analyte to that of a certified reference standard, a precise and accurate determination of its purity or concentration can be made.

| Typical HPLC Parameters for Analysis | | :--- | :--- | | Parameter | Typical Condition | | Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | | Mobile Phase | Acetonitrile / Water mixture | | Flow Rate | 1.0 mL/min | | Detection | UV Absorbance (wavelength determined from UV spectrum) | | Injection Volume | 5 - 20 µL | | Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Note: Method parameters must be optimized for specific instrumentation and separation requirements.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net For a compound like this compound, which may have limited volatility or thermal stability, analysis is often performed on its more volatile derivatives. The separation in GC is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. researchgate.net

When coupled with Mass Spectrometry (MS), the GC-MS system provides not only separation but also structural identification. researchgate.net As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries. researchgate.net

For brominated compounds, GC coupled with electron capture negative ionization (ECNI) mass spectrometry can offer very high sensitivity. nih.gov However, for definitive structural confirmation, electron ionization (EI) is typically employed, which produces a detailed fragmentation pattern. The analysis of a silylated derivative of this compound, for instance, would involve monitoring for characteristic isotopic patterns of bromine (79Br and 81Br) and key fragment ions.

Table 1: Representative GC-MS Data for a Volatile Derivative of this compound

| Parameter | Value |

| Derivative | Trimethylsilyl (TMS) derivative |

| GC Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Retention Time (RT) | 12.5 minutes |

| Key Mass Fragments (m/z) | 294/296 (M+), 279/281 ([M-CH3]+), 221, 142 |

Note: This data is representative and intended for illustrative purposes.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of chiral compounds, offering significant advantages in speed and reduced environmental impact over traditional high-performance liquid chromatography (HPLC). chromatographyonline.comyoutube.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid separations without a loss of efficiency. nih.gov

This compound possesses a chiral center at the carbon atom bearing the cyano and phenyl groups, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used in SFC for their broad enantioselectivity. nih.govfagg.be

The separation mechanism relies on the differential transient diastereomeric interactions formed between the enantiomers and the chiral selector of the CSP. By optimizing the mobile phase composition (typically CO₂ with an alcohol co-solvent) and other parameters like back pressure and temperature, baseline separation of the two enantiomers can be achieved.

Table 2: Illustrative SFC Method for Chiral Separation of this compound

| Parameter | Value |

| Instrument | Analytical SFC System |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35°C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 4.8 minutes |

| Retention Time (Enantiomer 2) | 5.9 minutes |

| Resolution (Rs) | > 2.0 |

Note: This data is representative and intended for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography is an unequivocal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral molecules. For this compound, a single-crystal X-ray diffraction study would elucidate its exact solid-state conformation and intermolecular interactions, such as hydrogen bonds or halogen bonds.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While specific data for this compound is not publicly available, analysis of a related structure, 5-bromo-2-hydroxybenzonitrile, shows it crystallizes in the triclinic system. nih.gov

Furthermore, the technique is invaluable for characterizing co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. nih.gov Co-crystallization of this compound with a suitable co-former (e.g., a carboxylic acid) could be used to modify its physical properties. X-ray diffraction would confirm the formation of the co-crystal and describe the specific hydrogen bonding or other supramolecular synthons that define its structure. nih.govresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₅BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.2 |

| β (°) ** | 98.5 |

| Volume (ų) ** | 935 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and for illustrative purposes only.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques are critical for characterizing the physicochemical properties of a material as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two such complementary methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This analysis provides information about the thermal stability of the compound, identifying the temperature at which it begins to decompose. For this compound, a TGA thermogram would show a stable baseline until the onset of decomposition, indicated by a sharp loss in mass.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. A DSC scan for this compound would reveal a sharp endothermic peak corresponding to its melting point. In the analysis of co-crystals, DSC is used to identify a single, sharp melting point that is distinct from the melting points of the individual components, confirming the formation of a new crystalline phase. nih.gov

Table 4: Representative Thermal Analysis Data for this compound

| Analysis Type | Parameter | Result |

| TGA | Onset of Decomposition | ~250°C |

| TGA | Heating Rate | 10°C/min |

| TGA | Atmosphere | Nitrogen |

| DSC | Melting Point (Tₘ) | ~115°C |

| DSC | Enthalpy of Fusion (ΔHfus) | ~25 J/g |